molecular formula C10H15N3O3 B2843566 Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228252-17-1

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No. B2843566
CAS RN: 2228252-17-1
M. Wt: 225.248
InChI Key: JGYDVDSUWDYBRD-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .


Molecular Structure Analysis

Bicyclo[2.1.1]hexane is a four-membered carbocycle with a bridging C(1)-C(3) bond . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions .


Chemical Reactions Analysis

The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Physical And Chemical Properties Analysis

These compounds are known for their structural novelty and favorable electronic, steric, and conformational features . Due to the small ring system rigidifying their carbon skeletons, they adopt well-defined three-dimensional orientations .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate often involves innovative synthetic routes that allow for the creation of complex molecules. For instance, the study on the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives explores their antimalarial activities. These derivatives were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate and evaluated for their in vitro activity against P. falciparum, demonstrating the pharmaceutical potential of such bicyclic compounds (Nongpanga Ningsanont et al., 2003).

Another example includes the double rearrangement in the pyrrolidine-1,2-oxide system leading to pentasubstituted pyrroles, indicating a method of transforming ethyl 6-oxa-2,2, 4,4-tetramethyl-1-azabicyclo[3,1,0]hexane-3-carboxylate into ethyl 1,2,4,5-tetramethyl-pyrrole-3-carboxylate. This showcases the chemical flexibility and the variety of reactions that bicyclic compounds can undergo, hinting at the diverse chemical space that this compound might participate in (A. Dehnel & J. Kanabus‐kaminska, 1987).

Potential Biological Activities

While direct studies on this compound are not found, the research on analogs and derivatives highlights a broad spectrum of biological activities ranging from antimicrobial to analgesic properties. For example, studies have synthesized and evaluated 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, underlining the therapeutic potential of azabicyclo compounds in pain management (Joseph W. Epstein et al., 1981).

Future Directions

There has been a resurgent interest in the chemistry of bicyclo[2.1.1]hexanes driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This highlights the diverse chemistry they can access and identifies areas for future research .

properties

IUPAC Name

ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-15-8(14)10-4-9(5-10,6-12-13-11)16-7(10)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDVDSUWDYBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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